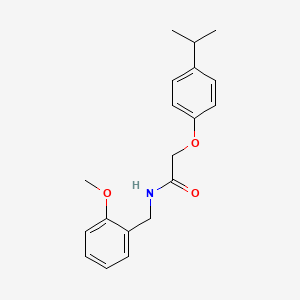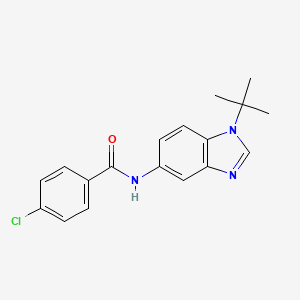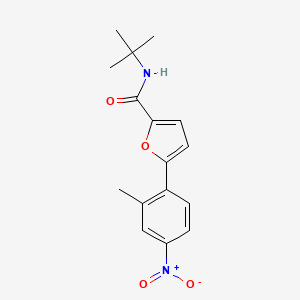
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide is a compound that has been synthesized for scientific research purposes. This compound is also known as GW0742 and is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mécanisme D'action
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide is a selective agonist of PPARδ. PPARδ is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon binding to PPARδ, 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide induces a conformational change in the receptor, leading to the recruitment of coactivators and the activation of target genes.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. It has been reported to increase fatty acid oxidation, decrease triglyceride levels, and improve insulin sensitivity in various animal models. It has also been shown to reduce inflammation in macrophages and improve endothelial function in human endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide in lab experiments include its selectivity for PPARδ, its ability to activate target genes, and its beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. However, the limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide. One direction is to study its potential use in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and cardiovascular diseases. Another direction is to investigate its effects on other physiological processes, such as muscle regeneration and neuroprotection. Additionally, the development of more potent and selective PPARδ agonists could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide involves the reaction of 4-isopropylphenol with 2-methoxybenzylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with acetic anhydride and sodium acetate to form the final product. The yield of the synthesis is reported to be around 70%.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide is widely used in scientific research to study the role of PPARδ in various physiological processes. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. It has also been studied for its potential use in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(2)15-8-10-17(11-9-15)23-13-19(21)20-12-16-6-4-5-7-18(16)22-3/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHZQSQWXNDILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)


![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)


